Bicyclo [6.1.0] nonyne-lysine

Catalog No.
S14396795
CAS No.
M.F
C17H26N2O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo [6.1.0] nonyne-lysine

Product Name

Bicyclo [6.1.0] nonyne-lysine

IUPAC Name

2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15?

InChI Key

QLDVOCPEKYLEOT-DGKWVBSXSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1

Bicyclo[6.1.0]nonyne-lysine is a novel compound that integrates the bicyclo[6.1.0]nonyne moiety with the amino acid lysine. This compound is notable for its unique structural features, particularly the strained alkyne, which enhances its reactivity in bioorthogonal chemistry. Bicyclo[6.1.0]nonyne serves as a dipolarophile in cycloaddition reactions, facilitating rapid and selective labeling of biomolecules without the need for metal catalysts, making it an attractive candidate for applications in chemical biology and medicinal chemistry.

, primarily within the realm of bioorthogonal chemistry:

  • Strain-Promoted Azide-Alkyne Cycloaddition: The bicyclo[6.1.0]nonyne moiety reacts efficiently with azides to form stable triazoles without requiring copper catalysis, which is beneficial in biological systems where metal ions may interfere with cellular processes
    - ACS Publications" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00461" rel="nofollow noopener" target="_blank"> .NorborneneCyclic AlkeneEngages in Diels-Alder reactions; less strain compared to bicyclo[6.1.0]nonyne, leading to slower reaction rates. .Trans-CycloocteneCyclic AlkeneReacts with tetrazines but requires higher temperatures; less versatile than bicyclo[6.1.0]nonyne. .CyclopropeneStrained AlkeneHighly reactive but less stable than bicyclo[6.1.0]nonyne; used in specific chemical applications. .

    Bicyclo[6.1.0]nonyne-lysine stands out due to its exceptional reactivity under mild conditions and its ability to facilitate rapid labeling without metal catalysts, making it uniquely advantageous for biological applications compared to similar compounds.

Bicyclo[6.1.0]nonyne-lysine exhibits significant biological activity due to its ability to facilitate site-specific labeling of proteins and other biomolecules. The incorporation of this compound into proteins allows researchers to visualize and study dynamic biological processes in live cells through fluorescence microscopy or other imaging techniques . Its non-toxic nature and compatibility with physiological conditions further enhance its utility in biological applications.

The synthesis of bicyclo[6.1.0]nonyne-lysine typically involves the following steps:

  • Preparation of Bicyclo[6.1.0]nonyne: The bicyclo[6.1.0]nonyne structure can be synthesized via cycloaddition reactions involving suitable precursors that yield the strained alkyne framework.
  • Conjugation with Lysine: The bicyclo[6.1.0]nonyne moiety is then conjugated to lysine through standard peptide coupling methods, often utilizing activating agents such as carbodiimides to facilitate the formation of amide bonds.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Interaction studies involving bicyclo[6.1.0]nonyne-lysine focus on its reactivity with various biomolecular partners: